molecular formula C11H8FNO2 B15046914 1-(4-Fluorophenyl)-3-methylidenepyrrolidine-2,5-dione

1-(4-Fluorophenyl)-3-methylidenepyrrolidine-2,5-dione

Cat. No.: B15046914
M. Wt: 205.18 g/mol
InChI Key: LYOWWKLHPCUGIA-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-methylidenepyrrolidine-2,5-dione is a synthetic organic compound characterized by a pyrrolidine ring substituted with a fluorophenyl group and a methylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-methylidenepyrrolidine-2,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and maleic anhydride.

    Formation of Intermediate: The initial step involves the reaction of 4-fluoroaniline with maleic anhydride to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization under specific conditions to form the pyrrolidine ring.

    Methylidene Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-methylidenepyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

1-(4-Fluorophenyl)-3-methylidenepyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-methylidenepyrrolidine-2,5-dione involves its interaction with specific molecular targets. The fluorophenyl group can interact with various receptors or enzymes, leading to biological effects. The methylene group may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)-3-methylidenepyrrolidine-2,5-dione: can be compared with other fluorophenyl-substituted pyrrolidine derivatives.

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: is another compound with a fluorophenyl group, but with different structural features.

Properties

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-methylidenepyrrolidine-2,5-dione

InChI

InChI=1S/C11H8FNO2/c1-7-6-10(14)13(11(7)15)9-4-2-8(12)3-5-9/h2-5H,1,6H2

InChI Key

LYOWWKLHPCUGIA-UHFFFAOYSA-N

Canonical SMILES

C=C1CC(=O)N(C1=O)C2=CC=C(C=C2)F

Origin of Product

United States

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